REACTION_CXSMILES
|
BrC1C=CC(C2C=CC(OC(=O)C3C=CC(OC(C)CCCCCC)=CC=3)=CC=2)=CC=1.C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].FC1C=CC([O:59][C:60]([C:62]2[CH:67]=[CH:66][C:65]([C:68]3[CH:73]=[CH:72][C:71]([O:74][CH:75]([CH3:82])[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81])=[CH:70][CH:69]=3)=[CH:64][CH:63]=2)=[O:61])=CC=1.C(OC(C1C=CC(C2C=CC(OC(C)CCCCCC)=CC=2)=CC=1)=O)C.[OH-].[Na+].Cl>CO.O.C(O)C.C1(C)C=CC=CC=1>[CH3:82][CH:75]([O:74][C:71]1[CH:72]=[CH:73][C:68]([C:65]2[CH:64]=[CH:63][C:62]([C:60]([OH:61])=[O:59])=[CH:67][CH:66]=2)=[CH:69][CH:70]=1)[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81] |f:2.3,6.7|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C1=CC=C(C=C1)OC(CCCCCC)C)=O
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
p-toluenesulfonic acid 1-methyl-heptyl ester
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
|
Name
|
p-(1-methyl-heptyloxy)benzoic acid methyl ester
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WASH
|
Details
|
HCl (50 ml), washing the resulting toluene layer with 2N
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Type
|
CUSTOM
|
Details
|
to obtain as a residue
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
pouring the reaction fluid in 6N
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
recrystallizing from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |